molecular formula C20H19NO3 B2547782 N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide CAS No. 919856-17-0

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide

Cat. No.: B2547782
CAS No.: 919856-17-0
M. Wt: 321.376
InChI Key: PMRUVVPVJNMBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide is a synthetic hybrid molecule combining a coumarin scaffold with a substituted acetamide group. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-21(16-7-5-4-6-8-16)19(22)12-15-13-20(23)24-18-11-14(2)9-10-17(15)18/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUVVPVJNMBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid: This intermediate can be synthesized by the condensation of 7-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of N-phenylacetamide: The intermediate is then reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-phenylacetamide.

    Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or chromen-2-one derivatives.

Scientific Research Applications

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several coumarin-acetamide derivatives but differs in substituent positioning and functional groups. Key analogs include:

Compound Name Structure Key Differences Biological Activity Reference
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chlorine at α-carbon, 4-methyl coumarin Superior anti-inflammatory activity (vs. ibuprofen) Anti-inflammatory
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Hydrazide linkage, nitrobenzylidene substituent Not explicitly stated N/A
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine ring replaces coumarin Designed as reverse transcriptase inhibitors Antiviral
N-Cyclohexyl-2-oxo-2-phenylacetamide Cyclohexyl substituent, no coumarin Crystal structure analysis (hydrogen-bonded chains) N/A

Key Observations :

  • Substituent Effects : The α-chlorine in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide enhances metabolic stability via bioisosteric replacement , while the N-ethyl and N-phenyl groups in the target compound likely increase lipophilicity.
  • Positional Isomerism: The 7-methyl-2-oxo-coumarin in the target vs.
  • Scaffold Variations : Pyrimidine-based analogs () target reverse transcriptase, whereas coumarin derivatives () focus on anti-inflammatory applications.

Contrasts :

  • The target’s synthesis may favor milder conditions (e.g., triethylamine) over ZnCl₂, reducing side reactions.
  • Hydrazide derivatives () require additional steps for Schiff base formation, complicating scalability.
Spectral and Physicochemical Data
  • IR Spectroscopy : Acetamide carbonyl peaks appear at ~1650–1750 cm⁻¹ across analogs. The target compound’s N-ethyl and N-phenyl groups may shift peaks slightly due to electron-withdrawing/donating effects .
  • NMR :
    • : Coumarin protons resonate at δ 6.1–8.1 ppm; α-chlorine deshields adjacent protons (δ 5.2 ppm for CH-Cl) .
    • Target Compound: Expected similar coumarin signals, with N-ethyl (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.7 ppm for CH₂) and N-phenyl (δ 7.2–7.6 ppm) resonances.
  • Melting Points :
    • : 384–385 K .
    • : 178–180°C (2k), 165–167°C (2l) .
    • Higher melting points in chlorinated analogs suggest stronger intermolecular forces (e.g., dipole interactions).

Biological Activity

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide is a synthetic organic compound classified as a chromen-2-one derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, antimicrobial, and antioxidant properties. This article presents an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes a chromen-2-one core with an ethyl group and a phenylacetamide moiety. The synthesis typically involves several steps:

  • Synthesis of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid : Condensation of 7-methylcoumarin with chloroacetic acid.
  • Formation of N-phenylacetamide : Reaction with aniline using a coupling agent like dicyclohexylcarbodiimide (DCC).
  • Ethylation : Ethylation of the amide nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating apoptotic pathways. The compound's mechanism may involve inhibiting specific enzymes linked to cancer cell proliferation.

Case Study : A study published in MDPI assessed the anticancer effects of various aminocoumarin derivatives, including this compound, demonstrating its ability to inhibit growth in several cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against a range of bacteria and fungi, suggesting potential applications in treating infections.

Data Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values for various pathogens, indicating that this compound is particularly effective against Candida albicans.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays. It showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Case Study : A study evaluated the antioxidant potential using DPPH and ABTS assays, revealing that the compound effectively reduced oxidative stress markers in vitro .

The biological activity of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-y)-N-phenyacetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It interacts with specific receptors to modulate cellular signaling pathways.
  • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells through mitochondrial pathways.

Q & A

Q. Basic Research Focus :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. phenyl groups) and confirms the coumarin scaffold. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
  • FT-IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and coumarin lactone (1720–1750 cm⁻¹) validate structural integrity .

Q. Advanced Research Focus :

  • Single-crystal X-ray diffraction (SCXRD) : SHELXL refinement (via SHELX suite) resolves bond lengths and angles, particularly for the acetamide moiety and coumarin ring system. Anisotropic displacement parameters (ADPs) quantify thermal motion, critical for assessing crystallographic purity .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding between amide NH and coumarin carbonyl) to explain packing efficiency and polymorphism .

How can crystallographic data contradictions (e.g., NMR vs. SCXRD results) be resolved?

Methodological Approach :
Discrepancies between solution-state NMR and solid-state SCXRD data often arise from conformational flexibility or solvent effects. Strategies include:

  • Dynamic NMR : Variable-temperature studies detect rotational barriers in the N-ethyl-phenyl group.
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with SCXRD geometries to identify steric or electronic distortions .
  • Powder XRD : Confirm bulk crystallinity if SCXRD data represent a minority polymorph .

What safety protocols are critical during synthesis and handling?

Q. Basic Guidelines :

  • Use gloves, goggles, and fume hoods to avoid skin/eye contact with intermediates like 2-chloroacetamides, which are irritants .
  • Quench reactions with ice-water to control exothermic steps (e.g., NaN₃ additions) .

Q. Advanced Risk Mitigation :

  • Glovebox use : For air-sensitive steps (e.g., azide reductions).
  • Waste management : Separate halogenated byproducts (e.g., chloro derivatives) for professional disposal to prevent environmental contamination .

How is biological activity evaluated for this compound, and what assays are methodologically robust?

Q. Basic Screening :

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) or MTT assays for cytotoxicity. For neuroprotective studies (e.g., Alzheimer’s targets), acetylcholinesterase inhibition assays are standard .

Q. Advanced Mechanistic Studies :

  • Molecular docking : Target the coumarin-acetamide scaffold against proteins like β-amyloid or tau (using AutoDock Vina). Validate with SPR or ITC for binding affinity quantification .
  • Metabolic stability : Use hepatic microsome models (e.g., rat liver S9 fractions) to assess CYP450-mediated degradation.

How do computational methods enhance structural and reactivity insights?

Q. Advanced Applications :

  • Molecular dynamics (MD) : Simulate solvation effects on the coumarin-acetamide conformation in DMSO vs. water.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization (e.g., introducing halogens at the coumarin 3-position) .

What are the limitations of Hirshfeld analysis in studying this compound’s crystal packing?

Critical Analysis :
While Hirshfeld surfaces excel at visualizing close contacts (e.g., C–H···O interactions), they may underestimate weak van der Waals forces between ethyl/phenyl groups. Complement with ab initio energy frameworks (CrystalExplorer) to quantify lattice energies and predict mechanical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.